![molecular formula C19H32O3 B12536934 1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol CAS No. 805236-03-7](/img/structure/B12536934.png)
1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol is a chemical compound with the molecular formula C₁₉H₃₂O₃ and a molecular weight of 308.456 g/mol . This compound is characterized by its unique structure, which includes two 4-methylcyclohex-3-en-1-yl groups attached to a propan-2-ol backbone through methoxy linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol typically involves the reaction of 4-methylcyclohex-3-en-1-yl methanol with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial reagents include epichlorohydrin and 4-methylcyclohex-3-en-1-yl methanol, with catalysts and solvents tailored to the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, H₂O) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular pathways and molecular targets.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol: This compound shares a similar cyclohexenyl structure but differs in its functional groups and overall molecular architecture.
α-Terpineol: Another related compound with a similar cyclohexenyl ring but distinct functional groups and properties.
Uniqueness
1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol is unique due to its dual methoxy linkages and propan-2-ol backbone, which confer specific chemical and physical properties. These structural features distinguish it from other similar compounds and contribute to its diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
805236-03-7 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1,3-bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol |
InChI |
InChI=1S/C19H32O3/c1-15-3-7-17(8-4-15)11-21-13-19(20)14-22-12-18-9-5-16(2)6-10-18/h3,5,17-20H,4,6-14H2,1-2H3 |
InChI-Schlüssel |
LRCKYSPGFLHPAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)COCC(COCC2CCC(=CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


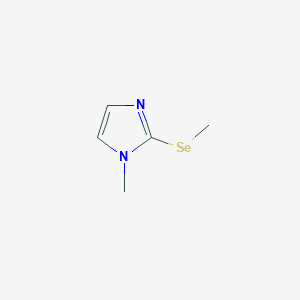

![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
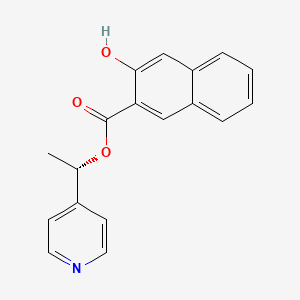

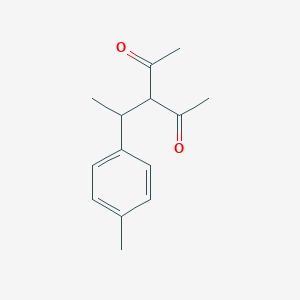
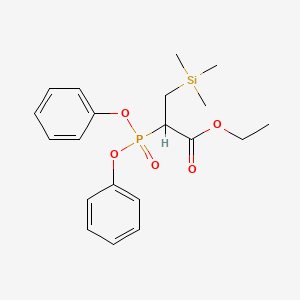
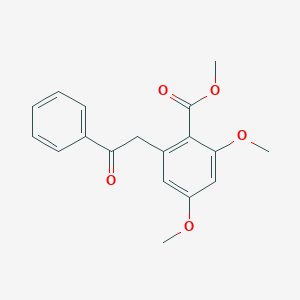
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)

![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)
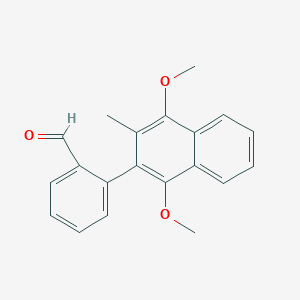
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
